3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide
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Overview
Description
3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidine ring fused with an indazole ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide typically involves multi-step reactions. One common method is the condensation reaction between 3-amino-1H-indazole and various carbonyl compounds. This reaction is often catalyzed by acids such as acetic acid and can be enhanced by metal catalysts like copper sulfate pentahydrate or aluminum triflate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-b]indazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(2-pyridinyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1676053-72-7 |
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Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.4g/mol |
IUPAC Name |
3-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C19H17N5O2/c1-12-13(9-10-17(25)22-16-8-4-5-11-20-16)19(26)24-18(21-12)14-6-2-3-7-15(14)23-24/h2-8,11,23H,9-10H2,1H3,(H,20,22,25) |
InChI Key |
XJKSFDFGEUQWSG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CCC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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